molecular formula C12H22N2O B12089207 1-(4-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one

1-(4-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one

Cat. No.: B12089207
M. Wt: 210.32 g/mol
InChI Key: DCXCUSCSKIDXGA-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one is a chemical compound that features a piperidine ring substituted with an amino group and a cyclopentyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one is unique due to its specific combination of a piperidine ring, an amino group, and a cyclopentyl-substituted ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-cyclopentylethanone

InChI

InChI=1S/C12H22N2O/c13-11-5-7-14(8-6-11)12(15)9-10-3-1-2-4-10/h10-11H,1-9,13H2

InChI Key

DCXCUSCSKIDXGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(CC2)N

Origin of Product

United States

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